

In-Depth Technical Guide: Known Protein Targets of JMS-053

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Compound of Interest		
Compound Name:	JY-XHe-053	
Cat. No.:	B1673196	Get Quote

Disclaimer: Initial searches for "JY-XHe-053" did not yield any specific results. However, due to the similarity in nomenclature and the availability of substantial scientific data, this guide focuses on JMS-053, a well-characterized and novel inhibitor. It is highly probable that "JY-XHe-053" is a typographical error and the intended compound of interest is JMS-053.

This technical guide provides a comprehensive overview of the known protein targets of JMS-053, a potent and selective small molecule inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Protein Targets and In Vitro Inhibitory Activity

JMS-053 is a reversible and allosteric inhibitor primarily targeting the Protein Tyrosine Phosphatase 4A (PTP4A) family of oncogenic phosphatases.[1][2] Its most potent activity is against PTP4A3, with an in vitro IC50 value of approximately 18-30 nM.[1][3][4] JMS-053 also demonstrates inhibitory activity against other members of the PTP4A family, namely PTP4A1 and PTP4A2.

The inhibitory mechanism of JMS-053 is noteworthy as it does not rely on the generation of reactive oxygen species (ROS), a common mechanism for many phosphatase inhibitors. Mass spectrometry analysis has shown no evidence of disulfide bond formation or oxidation of the catalytic cysteine (Cys104) of PTP4A3 after incubation with JMS-053.

Quantitative Inhibitory Data



The following table summarizes the in vitro inhibitory activity of JMS-053 against its primary targets and other related phosphatases.

Target Protein	IC50 Value (nM)	Reference(s)
PTP4A3	18	
PTP4A1	50	_
PTP4A2	53	_
CDC25B	92.6	_
DUSP3	207.6	

Cellular Activity and Cytotoxicity

JMS-053 exhibits antiproliferative and cytotoxic effects across a range of human cancer cell lines, particularly those grown as 3D spheroids, which more closely mimic in vivo tumor environments. The cytotoxic effects of JMS-053 are dependent on the expression of PTP4A3.

In Vitro Cytotoxicity Data (48h treatment)

Cell Line	Cancer Type	ιC50 (μM)	EC50 (μM)	Reference(s)
A2780	Ovarian Cancer	0.6	-	
OVCAR4	Ovarian Cancer	4.42	-	
Hs578T	Breast Cancer	8.48	-	
Kuramochi	Ovarian Cancer	13.25	-	_
MDA-MB-231	Breast Cancer	32.67	42.7	

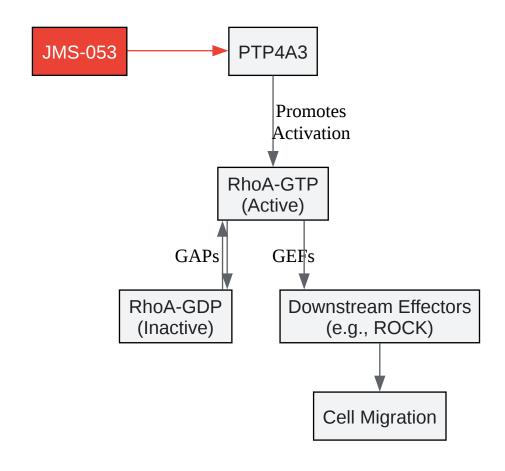
Modulated Signaling Pathways

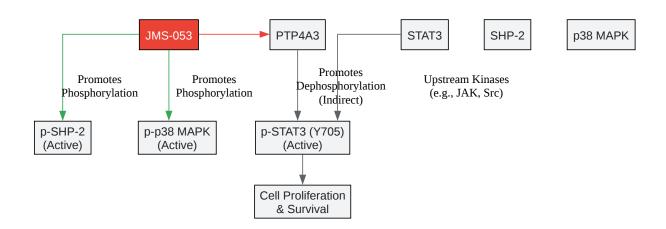
JMS-053 has been shown to interfere with key signaling pathways that are crucial for cancer cell proliferation, migration, and survival. The primary pathways affected are the RhoA and STAT3/p38 signaling cascades.



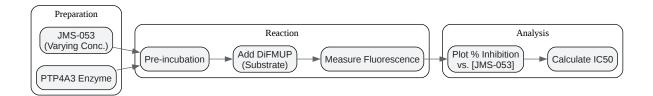
PTP4A3-RhoA Signaling Pathway

PTP4A3 is known to regulate the activity of RhoA, a small GTPase that plays a critical role in cell motility. Inhibition of PTP4A3 by JMS-053 leads to a decrease in RhoA activation.









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